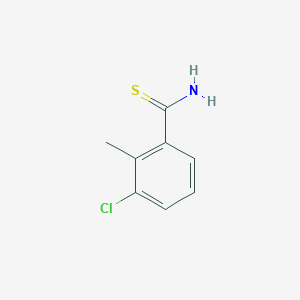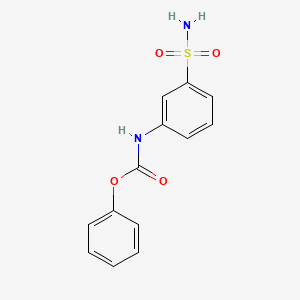
苯基 N-(3-磺酰苯基)氨基甲酸酯
描述
Phenyl N-(3-sulfamoylphenyl)carbamate, also known as Furosemide, is a compound with the molecular formula C13H12N2O4S and a molecular weight of 292.31 g/mol . It is widely used as a diuretic drug.
Synthesis Analysis
The synthesis of carbamates like phenyl N-(3-sulfamoylphenyl)carbamate can be achieved through various methods. One approach involves a one-pot reaction of carbonylimidazolide in water with a nucleophile . Another method uses Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst . N-Substituted carbamoyl chlorides can also be formed in situ and subsequently reacted with substituted phenols .Molecular Structure Analysis
The molecular structure of phenyl N-(3-sulfamoylphenyl)carbamate consists of 13 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Carbamates like phenyl N-(3-sulfamoylphenyl)carbamate can undergo various chemical reactions. For instance, they can participate in carbamoylation reactions . They can also undergo aminolysis, which involves the cleaving of the C-O bond, the generation of the C-N bond, and proton migration .科学研究应用
-
Agriculture and Public Health
- Field: Agriculture and Public Health
- Application: Carbamate pesticides are widely used as insecticides, nematicides, acaricides, herbicides, and fungicides in the agriculture, food, and public health sector .
- Method: These pesticides are applied to crops or environments where pests are present. They work through cholinergic and non-cholinergic routes .
- Results: While effective at controlling pests, a majority of the applied quantity persists in the environment, impacting non-target biota and leading to ecological disturbance .
-
Environmental Bioremediation
- Field: Environmental Science
- Application: Microbes, specifically bacteria, have adapted to the presence of these compounds by evolving degradation pathways, thus playing a major role in their removal from the biosphere .
- Method: Various strategies like application of consortia for efficient degradation, metabolic engineering, and adaptive laboratory evolution are used to improve remediation efficiency .
- Results: These methods have been shown to be effective in reducing the environmental impact of carbamate pesticides .
-
Polyurethane Recycling
- Field: Materials Science
- Application: Polyurethane alcoholysis to carbamate and subsequent cracking to isocyanate represents a promising, phosgene-free recycling route .
- Method: This involves the thermal and catalytic cracking of a model carbamate (Methyl N-phenyl carbamate, MPC) to isocyanate (Phenyl isocyanate) .
- Results: The catalytic reaction led mainly to aniline and urea and seemed to be dominated by water adsorbed on the catalyst surface .
-
Protecting Groups for Amines
- Field: Organic Chemistry
- Application: Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions .
- Method: One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat .
- Results: This method is essential for the synthesis of peptides .
-
Carbamate Synthesis
- Field: Organic Chemistry
- Application: N-Substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols .
- Method: This simple, versatile, one-pot procedure for the synthesis of substituted O-aryl carbamates offers an economical and efficient route to many compounds of interest .
- Results: This method avoids the direct manipulation of sensitive reactants .
-
Herbicide
- Field: Agriculture
- Application: Phenmedipham, a type of carbamate, is a broad-spectrum herbicide that acts by disrupting the photosynthesis electron transport .
- Method: Being hydrophobic, it gets adsorbed onto soil particles, leading to its accumulation .
- Results: It is effective in controlling a wide range of weeds .
-
Pharmaceuticals
- Field: Pharmaceutical Chemistry
- Application: Carbamates are used in the synthesis of a variety of pharmaceutical drugs .
- Method: The specific method of synthesis depends on the drug being produced .
- Results: This has led to the development of a wide range of medications, including muscle relaxants, anti-Alzheimer’s drugs, and treatments for myasthenia gravis .
-
Polyurethane Production
- Field: Industrial Chemistry
- Application: Carbamates are used in the production of polyurethanes, which are used in a wide range of products, from furniture and bedding, to automotive interiors, to footwear and adhesives .
- Method: The process involves the reaction of a polyol with a diisocyanate, followed by the addition of a carbamate to form a urethane link .
- Results: This results in a durable, flexible material that can be tailored to meet a wide range of specifications .
-
Chemical Intermediate
- Field: Organic Chemistry
- Application: Carbamates serve as intermediates in a variety of chemical reactions .
- Method: They can be used in the synthesis of other compounds, including pharmaceuticals, agrochemicals, and polymers .
- Results: This versatility makes them a valuable tool in the field of organic synthesis .
属性
IUPAC Name |
phenyl N-(3-sulfamoylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c14-20(17,18)12-8-4-5-10(9-12)15-13(16)19-11-6-2-1-3-7-11/h1-9H,(H,15,16)(H2,14,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTSGABACXLUHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl N-(3-sulfamoylphenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]propyl)amine](/img/structure/B1416434.png)
![{2-[(2-Oxo-2-phenylethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416435.png)
![5-Chloro-2-[(2-furylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1416441.png)
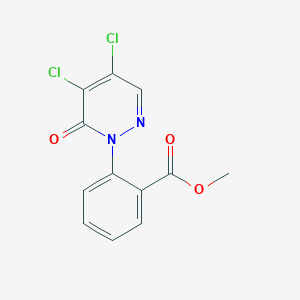
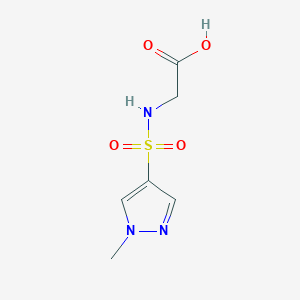
![Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1416444.png)
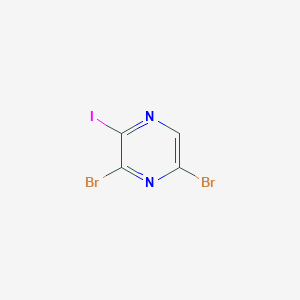
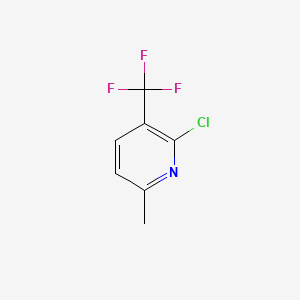
![6-Methyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1416449.png)
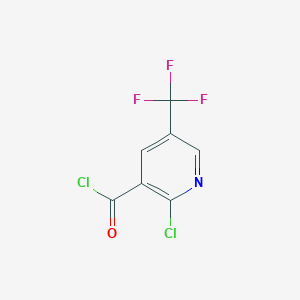
![3-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1416451.png)
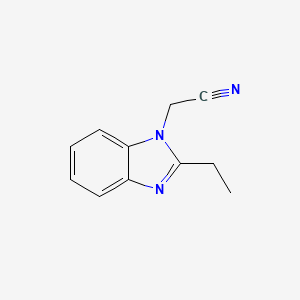
![3-[(3-Chlorophenyl)methoxy]-4-methylaniline](/img/structure/B1416455.png)
